2-(But-3-yn-1-yl)-2,5-dimethoxy-5-methyl-2,5-dihydrofuran
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Overview
Description
2-(But-3-yn-1-yl)-2,5-dimethoxy-5-methyl-2,5-dihydrofuran is an organic compound with a unique structure that includes a furan ring substituted with a but-3-yn-1-yl group and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-1-yl)-2,5-dimethoxy-5-methyl-2,5-dihydrofuran typically involves the reaction of 2,5-dimethoxy-2,5-dihydrofuran with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(But-3-yn-1-yl)-2,5-dimethoxy-5-methyl-2,5-dihydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the but-3-yn-1-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.
Substitution: Potassium carbonate in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl-containing compounds such as aldehydes or ketones.
Reduction: Conversion of the alkyne group to an alkane.
Substitution: Introduction of various nucleophiles, leading to substituted furan derivatives.
Scientific Research Applications
2-(But-3-yn-1-yl)-2,5-dimethoxy-5-methyl-2,5-dihydrofuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(But-3-yn-1-yl)-2,5-dimethoxy-5-methyl-2,5-dihydrofuran involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with a similar but-3-yn-1-yl group but different core structure.
Isoindoline-1,3-dione derivatives: Compounds with similar reactivity but different applications and biological activities
Uniqueness
2-(But-3-yn-1-yl)-2,5-dimethoxy-5-methyl-2,5-dihydrofuran is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
91706-73-9 |
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Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-but-3-ynyl-2,5-dimethoxy-5-methylfuran |
InChI |
InChI=1S/C11H16O3/c1-5-6-7-11(13-4)9-8-10(2,12-3)14-11/h1,8-9H,6-7H2,2-4H3 |
InChI Key |
RFRCCFISCVAVIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(O1)(CCC#C)OC)OC |
Origin of Product |
United States |
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